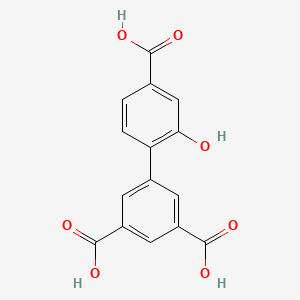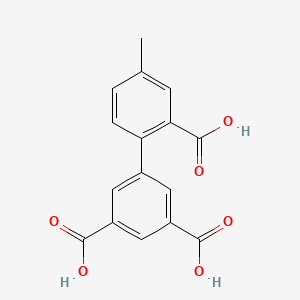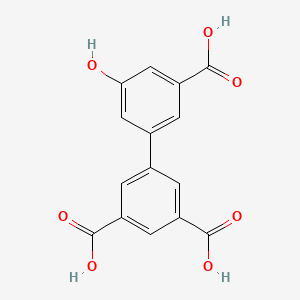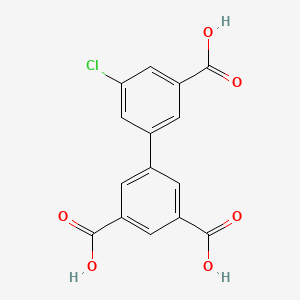
4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid (also referred to as 4-DPMB) is an organic compound with a molecular weight of 238.2 g/mol. It is a white crystalline solid and is soluble in water, methanol, and ethanol, with a melting point of 208-210°C. 4-DPMB has a wide range of applications in the fields of scientific research and laboratory experiments.
Aplicaciones Científicas De Investigación
4-DPMB is a useful compound in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a substrate for the enzyme transglutaminase, which is involved in the formation of crosslinks between proteins. It is also used to study the structure and function of enzymes, as well as to investigate the effects of various drugs on enzyme activity. In addition, 4-DPMB is used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.
Mecanismo De Acción
4-DPMB is a substrate for transglutaminase, an enzyme involved in the formation of crosslinks between proteins. Transglutaminase catalyzes the formation of covalent bonds between lysine and glutamine residues in proteins, resulting in the formation of protein crosslinks. The reaction is catalyzed by the enzyme’s active site, which binds to the substrate and facilitates the formation of the covalent bond.
Biochemical and Physiological Effects
4-DPMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. In addition, 4-DPMB has been shown to inhibit the formation of protein crosslinks, which may be important in the regulation of cell-cell adhesion. It has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-DPMB is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Its solubility in water, methanol, and ethanol makes it easy to work with in a variety of solvents. However, it is important to note that 4-DPMB can be toxic if ingested or inhaled, and should be handled with care.
Direcciones Futuras
The potential applications of 4-DPMB in the fields of biochemistry, molecular biology, and medicine are vast. Further research is needed to better understand the biochemical and physiological effects of 4-DPMB, as well as to explore its potential as a therapeutic agent. Additionally, further research is needed to develop methods for the synthesis and purification of 4-DPMB, as well as for the development of more efficient and cost-effective methods for its use in laboratory experiments. Finally, further research is needed to explore the potential of 4-DPMB as a diagnostic tool, as well as to investigate its potential as an imaging agent.
Métodos De Síntesis
4-DPMB can be synthesized by the reaction of 3,5-dicarboxyphenylacetic acid with 2-methoxybenzoyl chloride in the presence of a base and a solvent. This reaction is carried out at room temperature, and the product is then purified by recrystallization.
Propiedades
IUPAC Name |
5-(4-carboxy-3-methoxyphenyl)benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7/c1-23-13-7-8(2-3-12(13)16(21)22)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYXEYVJWAUQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691891 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid | |
CAS RN |
1261916-86-2 |
Source


|
| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














